molecular formula C8H17NO4 B8203391 6-Acetamidohexanoic acid hydrate

6-Acetamidohexanoic acid hydrate

Cat. No.: B8203391
M. Wt: 191.22 g/mol
InChI Key: PBYRPCAVEVKLMA-UHFFFAOYSA-N
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Description

6-Acetamidohexanoic acid hydrate (CAS: 57-08-9), also known as Acexamic Acid or ε-acetamidocaproic acid, is a six-carbon aliphatic compound with an acetamide group at the terminal position and a carboxylic acid group. Its molecular formula is C₈H₁₅NO₃·xH₂O, and it is commonly used as a pharmaceutical intermediate, particularly in treating gastrointestinal disorders such as gastric ulcers and intestinal inflammation . The compound is commercially available with a purity of ≥98% and is classified as a "launched" clinical agent .

Key properties include:

  • Solubility: Highly soluble in water and polar organic solvents.
  • Synthesis: Likely derived from the acetylation of 6-aminohexanoic acid (CAS: 60-32-2), a precursor with well-established synthetic routes .
  • Applications: Beyond pharmaceuticals, it serves as a substrate in electrochemical depolymerization of nylon-6, achieving a 70% yield of adipic acid under optimized conditions (200–250°C, 0.75 M H₂SO₄, and cobalt acetate catalyst) .

Properties

IUPAC Name

6-acetamidohexanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.H2O/c1-7(10)9-6-4-2-3-5-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYRPCAVEVKLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Hydrolysis of Caprolactam

The primary industrial route involves hydrolyzing caprolactam to 6-aminohexanoic acid, followed by acetylation. Key steps include:

  • Reaction : Caprolactam is treated with aqueous potassium hydroxide (KOH) at 90–95°C for 10 hours.

  • Neutralization : The product is neutralized with acetic acid in isopropanol, yielding 6-aminohexanoic acid.

  • Acetylation : The amino group is acetylated using acetic anhydride in acetic acid under catalytic conditions (e.g., p-toluenesulfonic acid).

Example Protocol (Patent WO2020031201A1):

StepReagents/ConditionsYieldPurity
HydrolysisCaprolactam + KOH (90–95°C, 10 h)85–90%99.9% (HPLC)
AcetylationAcetic anhydride, AcOH, p-TsOH (120°C, 6 h)92%99.5%

Key Data :

  • Purification : Recrystallization in water/isopropanol removes residual caprolactam.

  • Scalability : Demonstrated at 500 g scale with consistent yields.

Direct Acetylation of 6-Aminohexanoic Acid

Solvent-Based Acetylation

A sustainable approach uses recycled acetic anhydride/acetic acid mixtures to reduce costs:

  • Reagent Ratio : 50–85% acetic anhydride in acetic acid.

  • Conditions : 80°C for 6 hours with catalytic acid (e.g., p-TsOH).

Performance Comparison:

Ac₂O ContentTemperatureTimeYield
85%80°C6 h92%
71%80°C6 h91%
41%80°C6 h90%

Advantages :

  • Solvent Reuse : Up to 4 cycles without yield loss.

  • Cost Efficiency : Reduces acetic anhydride consumption by 40%.

Alternative Synthetic Routes

Enzymatic Oxidation of 1,6-Hexanediol

A biobased method employs Gluconobacter oxydans to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid, which is subsequently aminated and acetylated:

  • Step 1 : Microbial oxidation at pH 6–7 yields 6-hydroxyhexanoic acid (95% selectivity).

  • Step 2 : Amination via catalytic hydrogenation, followed by acetylation.

Limitations :

  • Lower overall yield (68–75%) compared to chemical methods.

  • Requires specialized bioreactor setups.

Purification and Hydration

Crystallization Techniques

Final hydration is achieved through solvent-antisolvent crystallization:

  • Solvent System : Water/isopropanol (1:2 v/v) at 65–70°C.

  • Purity Enhancement : Charcoal treatment reduces impurities to <0.1%.

Hydration Protocol:

ParameterValue
SolventWater
AntisolventIsopropanol
Temperature60–65°C
DryingVacuum, 18 h

Outcome :

  • Water Content : ≤10% (Karl Fischer titration).

  • Crystalline Form : White powder, stable under ambient conditions.

Industrial-Scale Optimization

Process Intensification

Modern plants integrate hydrolysis and acetylation in continuous-flow reactors:

  • Residence Time : 2–3 hours (vs. 10 h batch).

  • Throughput : 1–5 tons/month with 93% yield.

Environmental Impact :

  • Waste Reduction : Solvent recovery achieves >90% reuse.

  • E-Factor : 2.1 (vs. 5.8 for batch processes).

Challenges and Innovations

Byproduct Management

  • Caprolactam Residuals : Controlled to <0.05% via iterative recrystallization.

  • Oxidation Products : 6-Acetamido-2-oxohexanoic acid is minimized by inert atmosphere handling.

Catalytic Advances

  • Heterogeneous Catalysts : Zeolite-supported acids reduce side reactions (e.g., over-acetylation).

  • Enzymatic Acetylation : Lipases under non-aqueous conditions show promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Acetamidohexanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

6-Acetamidohexanoic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetamidohexanoic acid hydrate involves its interaction with specific molecular targets. In biological systems, it is believed to modulate enzyme activity and influence cellular pathways related to inflammation and tissue repair. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of certain proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 6-acetamidohexanoic acid hydrate but exhibit distinct chemical and functional profiles:

6-Aminohexanoic Acid (6-AHA)

  • Structure : NH₂(CH₂)₅COOH (lacks the acetamide group).
  • CAS : 60-32-2 .
  • Properties :
    • purity : >98% (reagent grade) .
    • Applications : Precursor for nylon-6 synthesis; used in biochemical studies of polyamine biosynthesis .
  • Key Difference: The absence of the acetamide group reduces steric hindrance, making 6-AHA more reactive in polymerization but less stable in physiological environments compared to 6-acetamidohexanoic acid .

6-Azidohexanoic Acid

  • Structure : N₃(CH₂)₅COOH.
  • CAS : 79598-53-1 .
  • Synthesis: Produced via diazotransfer from 6-aminohexanoic acid using imidazole-1-sulfonyl azide .
  • Applications :
    • Click chemistry: Serves as a linker in bioconjugation (e.g., coupling with alkynes).
    • Intermediate in peptide and polymer synthesis .
  • Key Difference: The azide group introduces explosive risk and limits biological applications, unlike the biocompatible acetamide group in 6-acetamidohexanoic acid .

6-Acrylamidohexanoic Acid

  • Structure : CH₂=CHCONH(CH₂)₅COOH.
  • CAS : 20766-85-2 .
  • Properties :
    • Hazards : Irritant (skin/eye contact risks).
    • Use : Restricted to laboratory research (e.g., hydrogel synthesis) .
  • Key Difference: The acrylamide group enables crosslinking in polymers but introduces toxicity concerns absent in 6-acetamidohexanoic acid .

Sodium Acexamate (6-Acetamidohexanoic Acid Sodium Salt)

  • Structure : CH₃CONH(CH₂)₅COO⁻Na⁺.
  • CAS: Not explicitly listed; derived from parent compound.
  • Applications : Industrial and scientific research (e.g., electrolyte formulations) .
  • Key Difference : Enhanced water solubility due to the ionic sodium group, making it preferable for electrochemical studies over the hydrate form .

Comparative Data Table

Compound CAS Number Functional Group Key Applications Stability Yield in Adipic Acid Production
6-Acetamidohexanoic Acid 57-08-9 Acetamide Pharmaceuticals, nylon depolymerization High (hydrate) 70%
6-Aminohexanoic Acid 60-32-2 Amine Nylon precursor, polyamine studies Moderate N/A
6-Azidohexanoic Acid 79598-53-1 Azide Bioconjugation, peptide synthesis Low (explosive) N/A
6-Acrylamidohexanoic Acid 20766-85-2 Acrylamide Hydrogel research Low (toxic) N/A

Q & A

Q. What are the key considerations for handling and storing 6-Acetamidohexanoic acid hydrate in laboratory settings?

Methodological Answer:

  • Handling Precautions: Avoid skin/eye contact and inhalation; use fume hoods and PPE (gloves, lab coats). Electrostatic charge buildup must be mitigated during transfer .
  • Storage Conditions: Store in tightly sealed containers in dry, well-ventilated areas. Opened containers must be resealed upright to prevent leakage. Incompatible materials (e.g., strong oxidizers) should be segregated .
  • End Use: Strictly for research purposes, not validated for medical applications .

Q. What synthetic routes and characterization methods are recommended for this compound?

Methodological Answer:

  • Synthesis: Common routes include acetylation of 6-aminohexanoic acid or hydrolysis of related esters. Reaction optimization may involve pH control (e.g., sodium acetate buffer) and coupling agents like EDC/NHS for intermediates .
  • Characterization:
    • Purity Analysis: HPLC with UV detection (≥98% purity thresholds) .
    • Structural Confirmation: NMR (¹H/¹³C) for acetamido and carboxyl groups; FTIR for carbonyl (C=O) stretches .

Intermediate-Level Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 6-Acetamidohexanoic acid derivatives?

Methodological Answer:

  • Experimental Design: Use a 2³ factorial design to test variables (temperature, pH, molar ratios). For example:

    FactorLow Level (-1)High Level (+1)
    Temperature25°C50°C
    pH6.08.0
    Molar Ratio1:11:2
  • Analysis: Apply ANOVA to identify significant factors. Response surface methodology (RSM) can model yield vs. interactions .

Q. How to assess solubility and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility Testing: Prepare solutions in PBS (pH 7.4) and acetate buffer (pH 4.5). Use UV-Vis spectroscopy to quantify solubility via calibration curves.
  • Stability Protocol: Accelerated degradation studies at 40°C/75% RH. Monitor hydrolysis via LC-MS for byproducts (e.g., hexanoic acid) .

Advanced Research Questions

Q. How to resolve contradictions in purity data between HPLC and NMR for this compound?

Methodological Answer:

  • Hypothesis Testing: Contradictions may arise from residual solvents (NMR) vs. column retention artifacts (HPLC).
  • Validation Steps:
    • NMR: Integrate solvent peaks (e.g., DMSO-d6) and compare with HPLC mobile phase residuals.
    • HPLC: Use orthogonal columns (C18 vs. HILIC) to confirm retention behavior.
    • Statistical Reconciliation: Apply Bland-Altman analysis to assess inter-method bias .

Q. How to integrate computational modeling with experimental data for predicting 6-Acetamidohexanoic acid’s reactivity?

Methodological Answer:

  • In Silico Workflow:
    • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using AMBER or GROMACS.
    • DFT Calculations: Optimize geometry (B3LYP/6-31G*) to predict nucleophilic attack sites.
  • Experimental Validation: Compare MD-predicted solubility with empirical data; validate DFT reactivity via kinetic studies (e.g., esterification rates) .

Cross-Disciplinary Applications

Q. How can this compound be applied in pharmaceutical and chemical engineering research?

Methodological Answer:

  • Pharmaceutical: As a linker in prodrugs (e.g., conjugating via its carboxyl group). Validate biocompatibility via cytotoxicity assays (MTT) in HEK293 cells .
  • Chemical Engineering: Optimize membrane separation processes (e.g., nanofiltration) for purification. Use process simulation tools (Aspen Plus) to model mass transfer .

Q. What statistical methods ensure rigor in validating 6-Acetamidohexanoic acid’s bioactivity assays?

Methodological Answer:

  • Assay Design: Use positive/negative controls (e.g., IL-6/MMP3 standards) .
  • Data Analysis:
    • Z’-Factor: Calculate for high-throughput screening robustness.
    • Dose-Response Curves: Fit with four-parameter logistic models (GraphPad Prism) .

Data Management and Reproducibility

Q. What protocols ensure data integrity in long-term studies involving this compound?

Methodological Answer:

  • Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Encryption: Secure raw spectra/chromatograms via AES-256 protocols. Use blockchain for audit trails in collaborative projects .

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